molecular formula C15H14F3N3O3S B2415588 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2194848-79-6

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2415588
CAS No.: 2194848-79-6
M. Wt: 373.35
InChI Key: PMUVYDFGVPQQQP-UHFFFAOYSA-N
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Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a compound of notable interest due to its unique structure and potential applications in various scientific fields. The presence of a 1,3,4-thiadiazole ring and a trifluoromethoxyphenyl group suggests diverse chemical behavior and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the 1,3,4-thiadiazole ring, followed by its attachment to a piperidine ring. The final step involves the introduction of the trifluoromethoxyphenyl group. The process generally follows these steps:

  • Formation of 1,3,4-thiadiazole: : Starting with thiosemicarbazide, cyclization is induced using an oxidizing agent, such as hydrogen peroxide, in the presence of an acid catalyst.

  • Piperidine attachment: : The 1,3,4-thiadiazole intermediate is then reacted with a suitably protected piperidine under basic conditions to form the core structure.

  • Introduction of trifluoromethoxyphenyl: : The final synthetic step involves the nucleophilic substitution reaction where the piperidine-thiadiazole compound is reacted with 3-(trifluoromethoxy)benzoyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis follows the same principles but is optimized for larger scale production. This involves the use of continuous flow reactors to maintain reaction conditions consistently and efficiently. Solvent recycling and catalyst regeneration are key to cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The thiadiazole ring can undergo oxidative transformation to introduce various functional groups.

  • Reduction: : Hydrogenation of the piperidinyl group can be performed under mild conditions.

Common Reagents and Conditions:
  • Oxidation: : Use of oxidizing agents like hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Nucleophiles such as sodium methoxide in polar aprotic solvents.

Major Products Formed:
  • Oxidation and reduction products vary based on reaction conditions. Substitution reactions yield derivatives with different functional groups, enhancing the compound’s chemical versatility.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: The compound's structure suggests potential as a bioactive agent in pharmaceuticals.

Medicine: Preliminary studies indicate possible applications in developing drugs for neurological disorders.

Industry: Its unique properties can be explored in the field of materials science, particularly in the synthesis of polymers and advanced materials.

Mechanism of Action

This compound's mechanism of action in biological systems involves binding to specific molecular targets, primarily through interactions mediated by the thiadiazole ring and the trifluoromethoxyphenyl group. These interactions can modulate the activity of enzymes or receptors, leading to observed biological effects.

Comparison with Similar Compounds

Similar compounds include those with a 1,3,4-thiadiazole ring or a trifluoromethoxy group. the combination of these two moieties in (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone makes it unique:

  • (1,3,4-Thiadiazol-2-yl)methanol: : Lacks the piperidine and trifluoromethoxy groups.

  • 4-(Trifluoromethoxy)aniline: : Contains the trifluoromethoxy group but not the thiadiazole or piperidine groups.

Hope this gives you a thorough understanding of this compound!

Properties

IUPAC Name

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c16-15(17,18)24-12-3-1-2-10(8-12)13(22)21-6-4-11(5-7-21)23-14-20-19-9-25-14/h1-3,8-9,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUVYDFGVPQQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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